molecular formula C14H13NO2 B1463290 5-(2-Methoxybenzoyl)-2-methylpyridine CAS No. 1187163-95-6

5-(2-Methoxybenzoyl)-2-methylpyridine

Cat. No.: B1463290
CAS No.: 1187163-95-6
M. Wt: 227.26 g/mol
InChI Key: JQVLYHQDSXNORD-UHFFFAOYSA-N
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Description

5-(2-Methoxybenzoyl)-2-methylpyridine: is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties. The compound features a pyridine ring substituted with a 2-methoxybenzoyl group and a methyl group, which imparts specific chemical and physical properties.

Properties

IUPAC Name

(2-methoxyphenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-7-8-11(9-15-10)14(16)12-5-3-4-6-13(12)17-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVLYHQDSXNORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methoxybenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 2-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux conditions

    Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yield and purity, involving:

    Continuous flow reactors: for better control of reaction parameters

    Purification techniques: such as recrystallization or chromatography to achieve the desired purity

Chemical Reactions Analysis

Types of Reactions: 5-(2-Methoxybenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the 2-methoxybenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst

Major Products:

    Oxidation: 5-(2-Methoxybenzoyl)-2-carboxypyridine

    Reduction: 5-(2-Methoxybenzyl)-2-methylpyridine

    Substitution: 5-(2-Aminobenzoyl)-2-methylpyridine (if methoxy group is substituted with an amine)

Mechanism of Action

The mechanism of action of 5-(2-Methoxybenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

    2-Methyl-5-(2-nitrobenzoyl)pyridine: Similar structure but with a nitro group instead of a methoxy group, which can alter its chemical reactivity and biological activity.

    5-(2-Hydroxybenzoyl)-2-methylpyridine: Contains a hydroxy group, which can form hydrogen bonds and affect solubility and reactivity.

    5-(2-Chlorobenzoyl)-2-methylpyridine: The chloro group can participate in different substitution reactions compared to the methoxy group.

Uniqueness: 5-(2-Methoxybenzoyl)-2-methylpyridine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. The methoxy group is an electron-donating group, which can stabilize positive charges and affect the compound’s behavior in various chemical reactions.

Biological Activity

5-(2-Methoxybenzoyl)-2-methylpyridine is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring substituted with a methoxybenzoyl group and a methyl group. The synthesis of this compound typically involves the acylation of 2-methylpyridine with 2-methoxybenzoic acid or its derivatives under specific conditions, often utilizing catalysts to enhance yield and purity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, including those derived from sarcoma and leukemia. For instance, compounds similar to this compound have demonstrated cytotoxic effects against murine Sarcoma 180 and L1210 cell lines, suggesting a potential for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects may involve the modulation of specific cellular pathways. Preliminary data suggest that it may interfere with the cell cycle and induce apoptosis in cancer cells. The compound's ability to bind to certain enzymes involved in cell proliferation is currently under investigation.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

  • Antiviral Activity : Some derivatives have been observed to inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1). This activity is attributed to their affinity for viral enzymes, which are critical for viral replication .
  • Enzyme Inhibition : Research indicates that certain structural analogs can act as inhibitors of key enzymes involved in cancer metabolism. For example, they may target deoxyribonucleoside kinases, which play a role in nucleotide synthesis necessary for DNA replication .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis has revealed that modifications in the methoxy and methyl groups significantly affect the biological potency of related compounds. This insight is crucial for designing more effective derivatives.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
This compoundAnticancerInhibits growth of Sarcoma 180
Analog AAntiviralInhibits HSV-1 replication
Analog BEnzyme InhibitionTargets deoxyribonucleoside kinase
Analog CCytotoxicInduces apoptosis in cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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